molecular formula C19H12FN3O5 B15303850 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B15303850
M. Wt: 381.3 g/mol
InChI Key: PVBONOJCJYJSKA-UHFFFAOYSA-N
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound belonging to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety

Preparation Methods

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate phthalimide. This intermediate is then reacted with 4-fluorophenylhydrazine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate .

Chemical Reactions Analysis

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation[4][4].

Comparison with Similar Compounds

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H12FN3O5

Molecular Weight

381.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H12FN3O5/c20-11-5-7-13(8-6-11)22-16(24)9-12(21-22)10-17(25)28-23-18(26)14-3-1-2-4-15(14)19(23)27/h1-9,21H,10H2

InChI Key

PVBONOJCJYJSKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC(=O)N(N3)C4=CC=C(C=C4)F

Origin of Product

United States

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